molecular formula C7H4BrNS B2593727 2-Bromophenylthiocyanate CAS No. 13037-60-0; 55757-32-9

2-Bromophenylthiocyanate

Cat. No.: B2593727
CAS No.: 13037-60-0; 55757-32-9
M. Wt: 214.08
InChI Key: YGLCJPXYKGCEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLCJPXYKGCEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Bromo-2-chlorophenyl Isothiocyanate (CAS 98041-69-1)

  • Structure : Bromine at the para position, chlorine at the ortho position, and an isothiocyanate (-N=C=S) group.
  • Key Data: Purity: 100% concentration (as per safety data sheets) . Hazards: No specific hazards reported, though standard precautions for isothiocyanates (e.g., irritant properties) apply.
  • The isothiocyanate group differs from thiocyanate in bonding (N vs. S connectivity), altering its stability and interaction with nucleophiles .

[2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate (CAS 65679-14-3)

  • Structure : A ketone group (-CO-) adjacent to the thiocyanate moiety on a 4-bromophenyl backbone.
  • Key Data :
    • Commercial Availability: Suppliers offer purities ranging from 96% to 98% .
    • Applications: Likely used in ketone-thiocyanate conjugation reactions or as a building block for heterocycles.
  • Comparison : The ketone group introduces polarity, improving solubility in polar solvents (e.g., acetone or DMSO) compared to 2-bromophenylthiocyanate. The para-bromine position reduces steric hindrance, facilitating reactions at the thiocyanate site .

2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate (C₉H₆BrNO₂S)

  • Structure : Hydroxyl (-OH) and bromine substituents on the phenyl ring, with a ketone-thiocyanate side chain.
  • Key Data: Source: Listed in the Handbook of Hydroxyacetophenones for synthesis and physical properties .
  • Comparison: The hydroxyl group enables hydrogen bonding, increasing melting points and thermal stability relative to non-hydroxylated analogs like this compound.

Tabulated Comparison of Key Properties

Compound Name CAS Number Substituents Functional Groups Purity/Concentration Notable Properties
This compound N/A Br (ortho) -SCN N/A Hypothesized high electrophilicity
4-Bromo-2-chlorophenyl Isothiocyanate 98041-69-1 Br (para), Cl (ortho) -N=C=S 100% Enhanced reactivity due to Cl
[2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate 65679-14-3 Br (para), -CO- -SCN 96–98% High polarity, commercial availability
2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate N/A Br (meta), -OH (ortho), -CO- -SCN N/A Chelation capability, thermal stability

Notes and Limitations

Data Gaps : Direct experimental data on this compound (e.g., melting point, NMR spectra) are absent in the provided evidence; inferences rely on structural analogs.

Commercial Availability : [2-(4-Bromophenyl)-2-oxoethyl] thiocyanate is widely supplied (96–98% purity), whereas this compound’s availability remains unclear .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.